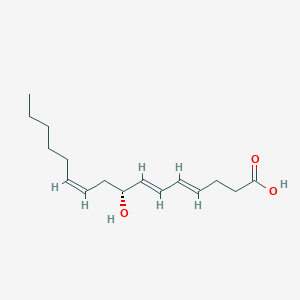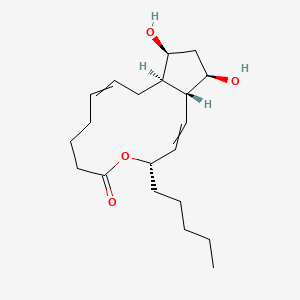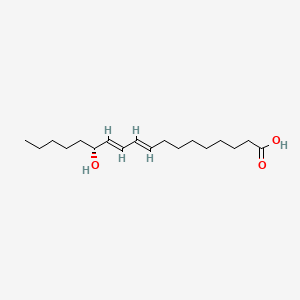
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid is a hydroxy fatty acid derived from linoleic acid. It is a member of the hydroxyoctadecadienoic acid family, which are known for their roles in various biological processes. This compound is characterized by the presence of hydroxyl groups and conjugated double bonds, making it a significant molecule in both biological and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. One common method is the enzymatic oxidation using lipoxygenases, which selectively introduce hydroxyl groups at specific positions on the fatty acid chain. Chemical synthesis can also be achieved through hydroboration-oxidation reactions, where boron reagents are used to add hydroxyl groups followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are engineered to produce the compound in large quantities. These bioprocesses are optimized for yield and purity, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or amines are used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized derivatives, saturated fatty acids, and substituted fatty acids, each with distinct properties and applications .
Applications De Recherche Scientifique
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Biology: It plays a role in cell signaling and inflammation processes.
Medicine: It is studied for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Mécanisme D'action
The mechanism of action of (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). Upon binding to these receptors, it modulates the transcription of genes involved in lipid metabolism and inflammation. This regulation of gene expression leads to various physiological effects, including anti-inflammatory and lipid-lowering activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9E,11E,13E)-9,11,13-octadecatrienoic acid: Another hydroxy fatty acid with similar structural features but different biological activities.
13-hydroxyoctadecadienoic acid (13-HODE): A stereoisomer with distinct biological functions and applications.
Uniqueness
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid is unique due to its specific stereochemistry, which influences its interaction with biological targets and its resulting physiological effects. This specificity makes it a valuable compound for targeted therapeutic applications and biochemical studies .
Propriétés
Formule moléculaire |
C18H32O3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+/t17-/m1/s1 |
Clé InChI |
HNICUWMFWZBIFP-FSQPMHOZSA-N |
SMILES isomérique |
CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


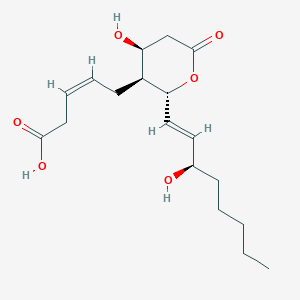
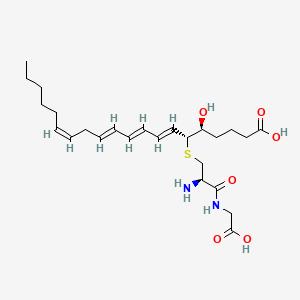
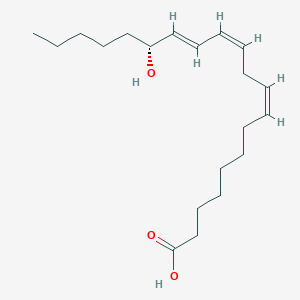
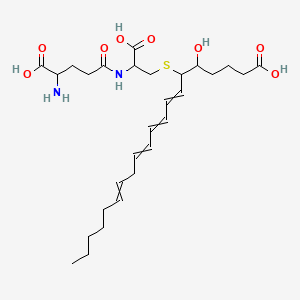
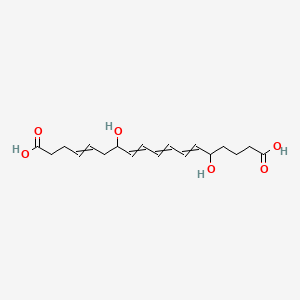
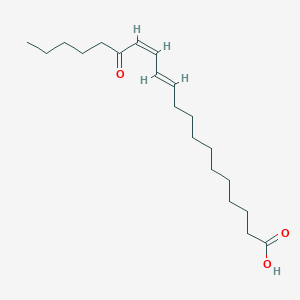
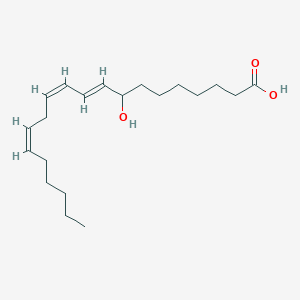
![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
